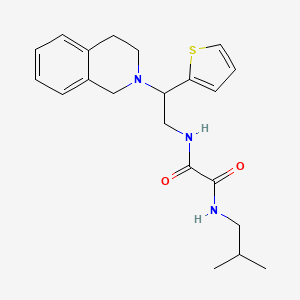

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide

Description

Propriétés

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMVRRYFKVKOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the intermediate structures of isoquinoline and thiophene rings. A step-by-step approach includes:

Formation of 3,4-dihydroisoquinoline: : This is generally achieved through the Bischler-Napieralski reaction. In this reaction, a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid to form the isoquinoline nucleus.

Thiophene Ring Formation: : The thiophene ring can be synthesized via the Paal-Knorr synthesis where a 1,4-diketone reacts with elemental sulfur.

Linking via Oxalamide Bridge: : The coupling of these two ring systems is facilitated by oxalyl chloride in the presence of a base. This reaction results in the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production may involve streamlined methods such as flow chemistry to increase yield and efficiency. Using automated synthesizers can help in scaling up the production with stringent control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, such as:

Oxidation: : Typically occurs at the thiophene ring, resulting in sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions could occur at the isoquinoline ring leading to tetrahydroisoquinoline derivatives.

Substitution: : Electrophilic substitution can occur at the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: : Use of peracids like m-chloroperbenzoic acid.

Reduction: : Hydrogenation using palladium on carbon.

Substitution: : Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Tetrahydroisoquinoline derivatives.

Substitution: : Acylated derivatives at the thiophene ring.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research in pharmacology.

Neuroprotective Effects

Research indicates that derivatives of isoquinoline structures can protect neurons from oxidative stress and apoptosis. Studies have shown that N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide may reduce cell death in neuronal cell lines exposed to neurotoxic agents like glutamate, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound's structural components suggest potential antibacterial activity. Preliminary studies indicate that it may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide-related compounds.

Modulation of Receptor Activity

There is emerging evidence that compounds with similar frameworks can act as modulators of neurotransmitter receptors. This interaction could influence metabolic processes and appetite regulation, making it relevant for research into metabolic disorders.

Case Study 1: Neuroprotective Activity

A study investigating the neuroprotective effects of isoquinoline derivatives demonstrated significant reductions in cell death rates in neuronal cultures treated with N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide under oxidative stress conditions. The compound activated antioxidant pathways, leading to enhanced cell viability.

Case Study 2: Antibacterial Activity

In vitro assays revealed that the compound exhibited notable antibacterial effects against several Gram-positive bacterial strains. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism, highlighting its potential as an antimicrobial agent.

Summary Table of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Neuroprotective | Reduces cell death in neuronal cultures under oxidative stress | Activation of antioxidant pathways |

| Antimicrobial | Exhibits antibacterial activity against Gram-positive bacteria | Inhibition of folate synthesis |

| Receptor Modulation | Potential modulation of neurotransmitter receptors influencing metabolism | Interaction with specific receptors |

Mécanisme D'action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems primarily revolves around its ability to interact with neurotransmitter receptors, affecting signal transduction pathways. The thiophene and isoquinoline rings may mimic endogenous ligands, facilitating binding to specific receptor sites, and modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Analysis

Dihydroisoquinoline Core Modifications: The target compound’s dihydroisoquinoline core is shared with orexin receptor ligands (), where methoxy or trifluoromethylpyridine groups enhance binding. In contrast, the target’s thiophen-2-yl substituent may prioritize steric interactions over electronic effects .

Thiophene Positional Isomerism :

- The thiophen-2-yl group in the target compound vs. thiophen-3-yl in alters the spatial orientation of the sulfur atom. Thiophen-2-yl derivatives often exhibit stronger π-stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Oxalamide vs. This could enhance target affinity but reduce membrane permeability .

Pharmacological Implications :

- Dual thiophene substituents () correlate with increased CNS activity in preclinical models, suggesting the target compound’s single thiophene may require optimization for brain penetration .

- Halogenated groups (e.g., ’s trifluoromethylpyridine) demonstrate improved metabolic stability over thiophene, which is prone to oxidative degradation .

Activité Biologique

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes an isoquinoline moiety, a thiophene ring, and an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 433.5 g/mol. The chemical structure can be represented as follows:

Synthesis

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoquinoline Derivative : Utilizing appropriate precursors to synthesize the 3,4-dihydroisoquinoline core.

- Thiophene Integration : Introducing the thiophene moiety through electrophilic substitution reactions.

- Oxalamide Coupling : Reacting the intermediate with isobutyloxy derivatives to form the final oxalamide structure.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene and isoquinoline exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Strains : The compound showed notable inhibition against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

- Fungal Strains : Effective against Candida albicans and Aspergillus niger, exhibiting inhibition zones greater than 15 mm in diameter during disk diffusion tests .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH and hydroxyl radical scavenging assays. Results indicated:

- DPPH Scavenging Activity : IC50 values were found to be around 30 µg/mL, showcasing the compound's ability to neutralize free radicals effectively.

- Hydroxyl Radical Scavenging : The compound demonstrated significant activity, comparable to standard antioxidants such as ascorbic acid .

The biological activity of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide is hypothesized to involve interactions with specific biological targets:

- Enzyme Inhibition : Potential inhibition of bacterial enzymes involved in cell wall synthesis and metabolic pathways.

- Radical Scavenging : The presence of electron-rich aromatic systems contributes to its ability to donate electrons and stabilize free radicals.

Study 1: Antimicrobial Evaluation

In a comparative study involving various oxalamide derivatives, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide was assessed for its antimicrobial properties. The results indicated it was among the top three compounds in terms of efficacy against both Gram-positive and Gram-negative bacteria .

Study 2: Antioxidant Properties

A recent investigation focused on the antioxidant capabilities of this compound revealed that it significantly reduced oxidative stress markers in vitro. This study utilized cell lines exposed to oxidative stress conditions, demonstrating a protective effect attributed to the compound's radical scavenging activity .

Q & A

Basic Research Question

- 1H/13C NMR : Assign signals for the dihydroisoquinoline protons (δ 2.5–4.0 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and oxalamide NH groups (δ 8.0–9.5 ppm) .

- UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

How can researchers design initial biological screening assays for this compound?

Basic Research Question

- Target Selection : Prioritize targets based on structural analogs (e.g., dihydroisoquinoline derivatives as kinase or NOS inhibitors) .

- In Vitro Assays : Use recombinant enzymes (e.g., iNOS, eNOS) with radioactive or fluorogenic substrates to measure IC50 values .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines .

How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Advanced Research Question

Discrepancies may arise from:

- Pharmacokinetic Factors : Poor solubility or metabolic instability (e.g., oxidation of the thiophene ring). Use prodrug strategies or formulate with cyclodextrins .

- Off-Target Effects : Profile selectivity against related enzymes (e.g., nNOS vs. eNOS) using isoform-specific assays .

- Data Validation : Replicate results across multiple models (e.g., zebrafish vs. murine) and correlate with plasma concentration measurements .

What structure-activity relationship (SAR) insights guide the modification of this compound’s thiophene and dihydroisoquinoline moieties?

Advanced Research Question

- Thiophene Substitution : Electron-withdrawing groups (e.g., Cl at position 5) enhance target binding affinity but may reduce solubility. Compare with furan or pyrrole analogs .

- Dihydroisoquinoline Rigidity : Saturation of the isoquinoline ring improves metabolic stability but reduces planar stacking interactions. Test partially saturated variants .

- Isobutyl Group Optimization : Branching at the oxalamide terminus (e.g., cyclopentyl vs. isobutyl) impacts steric hindrance and logP values .

What methodologies validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- CRISPR/Cas9 Knockout Models : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal Shift Assays : Measure stabilization of target proteins (e.g., ΔTm ≥ 2°C indicates binding) .

- Molecular Dynamics Simulations : Predict binding modes of the thiophene-isoquinoline core with active-site residues .

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., diastereomeric purity at the ethyl bridge) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., dihydroisoquinoline CH2 vs. thiophene CH groups) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., Δppm < 5) .

What strategies improve yield and scalability in the final oxalamide coupling step?

Advanced Research Question

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.